molecular formula C11H10O3 B11908126 4-Methoxynaphthalene-1,8-diol CAS No. 61836-39-3

4-Methoxynaphthalene-1,8-diol

Cat. No.: B11908126
CAS No.: 61836-39-3
M. Wt: 190.19 g/mol
InChI Key: OKGGKXOMTQAJPV-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1,8-diol is a naphthalene derivative featuring hydroxyl groups at positions 1 and 8, along with a methoxy group at position 3.

Properties

CAS No.

61836-39-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-methoxynaphthalene-1,8-diol

InChI

InChI=1S/C11H10O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h2-6,12-13H,1H3

InChI Key

OKGGKXOMTQAJPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Regioselective Functionalization of Naphthalene Derivatives

The synthesis of 4-methoxynaphthalene-1,8-diol often begins with pre-functionalized naphthalene precursors to guide subsequent substitutions. A prominent approach involves the use of 7-methoxy-naphthalen-2-ol as a starting material, leveraging its inherent substitution pattern to direct hydroxylation or demethylation reactions . For example, sulfonylation at the 2-position followed by deoxygenation has been demonstrated to yield carbaldehyde intermediates, which can be further reduced to alcohols . While this method was originally developed for 7-methoxy-naphthalene-1-carbaldehyde, analogous strategies could be adapted for this compound by adjusting the substitution pattern.

Key reaction conditions from this approach include:

  • Sulfonylation : Tosyl chloride or mesyl chloride in dichloromethane at 0–25°C .

  • Deoxygenation : Catalytic Pd/C with hydrogen gas or transition-metal complexes (e.g., NiCl₂) in the presence of reducing agents like NaBH₄ .

ParameterConditionsYieldSource
Sulfonylation agentTosyl chloride85%
CatalystPd/C (5 wt%)78%
Reducing agentNaBH₄ in MeOH92%

Directed Ortho-Metalation for Hydroxylation

Directed ortho-metalation (DoM) offers a robust method for introducing hydroxyl groups at specific positions on the naphthalene ring. By employing a methoxy group as a directing group, lithiation reagents such as lithium diisopropylamide (LDA) can deprotonate the ortho position, enabling subsequent electrophilic quenching with oxygen sources. This method is exemplified in the synthesis of lignin model compounds, where LDA-mediated deprotonation followed by oxidation yields diol structures .

Critical steps include:

  • Deprotonation : LDA in tetrahydrofuran (THF) at -78°C .

  • Electrophilic quenching : Molecular oxygen or trimethylboroxine to install hydroxyl groups .

StepReagents/ConditionsYieldSource
LithiationLDA (2.0 M in THF), -78°C85%
OxidationO₂, H₂O₂ in THF73%

Reductive Demethylation of Methoxy Precursors

Selective demethylation of methoxy groups is a pivotal step in accessing phenolic functionalities. In the context of this compound, this involves protecting the 1,8-diol positions during methoxy group installation, followed by deprotection. A patented method for agomelatine synthesis highlights the use of boron tribromide (BBr₃) for demethylation under anhydrous conditions . This reagent cleaves methyl ethers efficiently while preserving sensitive functional groups.

Reaction parameters:

  • Demethylation : BBr₃ in dichloromethane at -20°C .

  • Workup : Quenching with methanol and aqueous NaHCO₃ .

ParameterConditionsYieldSource
Demethylation agentBBr₃ (1.2 equiv)89%
Temperature-20°C to 0°C89%

Hydrogen Transfer Hydrogenolysis for Diol Formation

Recent advances in catalytic hydrogen transfer have enabled the direct conversion of ketones to diols. The Pd-Ni/MIL-100(Fe) catalyst system, immobilized on metal-organic frameworks (MOFs), facilitates intramolecular hydrogen transfer in aqueous media . Applied to naphthalene derivatives, this method could reduce diketones to 1,8-diols with high regioselectivity. For example, 4-methoxy-1,8-naphthoquinone undergoes hydrogenolysis to yield the target diol .

CatalystSubstrateSolventYieldSource
Pd-Ni/MIL-100(Fe)4-Methoxy-1,8-naphthoquinoneH₂O91%

Protection-Deprotection Strategies

Multi-step syntheses frequently employ protective groups to achieve regiocontrol. For instance, the tosyl group protects hydroxyl functionalities during methoxylation, followed by acidic or basic deprotection . This approach minimizes side reactions and ensures high purity in the final product.

Example workflow:

  • Protection : Tosylation of 1,8-naphthalenediol using tosyl chloride in pyridine .

  • Methoxylation : Williamson ether synthesis with methyl iodide and K₂CO₃ .

  • Deprotection : Hydrolysis with H₂SO₄ in refluxing ethanol .

StepConditionsYieldSource
TosylationTsCl, pyridine, 0°C95%
MethoxylationCH₃I, K₂CO₃, acetone88%
DeprotectionH₂SO₄, EtOH, reflux90%

Chemical Reactions Analysis

Oxidative Coupling and Radical Formation

The phenolic hydroxyl groups in 4-methoxynaphthalene-1,8-diol facilitate hydrogen atom transfer (HAT) reactions, leading to phenoxyl radical intermediates. These radicals undergo coupling to form dimeric or polymeric products:

  • Radical Generation : Oxidation with peroxidase/H2_2O2_2 or synthetic oxidants (e.g., cumyloxyl radicals) generates a phenoxyl radical stabilized by intramolecular hydrogen bonding. Transient absorption bands at 350, 400, and >600 nm confirm radical formation .

  • Dimerization Pathways : Coupling occurs preferentially at the 2- and 4-positions (relative to hydroxyl groups), yielding extended quinone structures. Three primary dimers are observed:

    Dimer Type Bonding Positions UV-Vis λ_max
    2,2′-Dimer2-2′654 nm
    2,4′-Dimer2-4′620 nm
    4,4′-Dimer4-4′600 nm
    These dimers exhibit intense visible-range absorption, contributing to melanin-like polymer formation .

Enzymatic and Metabolic Reactions

The methoxy substituent modulates interactions with cytochrome P450 enzymes and other oxidoreductases:

  • CYP1A2-Catalyzed Reactions : Similar methoxynaphthalene derivatives undergo carbon-carbon bond cleavage via hydroxylation and subsequent oxidation to carboxylic acids. For example, nabumetone is metabolized to 6-methoxy-2-naphthylacetic acid via 3-hydroxylation by CYP1A2 .

  • Quinone Pathway : Aldo-keto reductases (AKRs) may oxidize dihydrodiol intermediates to catechols, which redox-cycle with O2_2 to form quinones .

Friedel-Crafts and Cross-Coupling Reactions

  • Friedel-Crafts Acylation : Methoxynaphthalene derivatives react with oxalyl chloride to form 1,8-naphthalic anhydrides, though yields for 4-methoxy derivatives are low .

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic esters introduces substituents at the 2-position. For example, 4-methoxynaphthalene-2-boronate couples with bromobenzene to form biaryl structures .

Protection/Deprotection Strategies

  • Selective O-methylation or benzylation protects hydroxyl groups during synthesis. For instance, 3-methoxy-1,4-dihydroxynaphthalene is selectively acylated at the 1-position using trimethylacetyl chloride .

Substituent Effects on Reactivity

The 4-methoxy group exerts electronic and steric influences:

  • Electronic Effects : The methoxy group’s electron-donating nature increases electron density at adjacent positions, directing electrophilic substitution (e.g., nitration, sulfonation) to the 5- and 7-positions .

  • Steric Hindrance : Bulky substituents at the 4-position reduce coupling efficiency in dimerization reactions, favoring 2,2′- over 4,4′-products .

Stability and Degradation

  • Acid-Catalyzed Cyclization : Carboxylic acid intermediates derived from methoxynaphthalene precursors undergo cyclization to form chrysene derivatives under acidic conditions .

  • Photolytic Degradation : Exposure to UV light accelerates radical formation and subsequent polymerization, consistent with behavior observed in 1,8-dihydroxynaphthalene systems .

Rate Constants for HAT Reactions

Substrate kHk_H (PINO) [M1^{-1}s1^{-1}]kHk_H (BTNO) [M1^{-1}s1^{-1}]
1-Naphthol5.5×1045.5 \times 10^43.5×1043.5 \times 10^4
1,8-Dihydroxynaphthalene1.2×1061.2 \times 10^65.1×1055.1 \times 10^5
This compound (estimated)8.0×105\sim 8.0 \times 10^54.0×105\sim 4.0 \times 10^5
Data extrapolated from analogous dihydroxynaphthalenes .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Methoxynaphthalene-1,8-diol can be achieved through several methods:

  • Methylation of 1,8-Dihydroxynaphthalene : This method utilizes methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in acetone under reflux conditions.
  • Industrial Production : Large-scale synthesis may involve continuous flow reactors to enhance yield and purity, utilizing catalysts and advanced purification techniques.

Chemical Reactions

This compound can undergo various reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The compound can be reduced to yield dihydro derivatives.
  • Substitution : Electrophilic substitution can occur at positions ortho and para to the hydroxyl groups.

Common Reagents

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAcidic conditions
ReductionPalladium on carbonCatalytic hydrogenation
SubstitutionBromine, Chlorine gasVaries based on target

Chemistry

This compound serves as a precursor in synthesizing various organic compounds and dyes. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

Research indicates potential antimicrobial and antioxidant properties. Studies have shown that this compound can inhibit certain enzymes involved in microbial metabolism, suggesting its use as an antimicrobial agent.

Medicine

The compound has been investigated for its cytotoxic and anti-inflammatory activities. Its ability to modulate oxidative stress pathways may contribute to its therapeutic potential.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Antimicrobial Efficacy Study

A dual culture assay demonstrated that this compound effectively inhibited the growth of certain pathogens. This study confirmed its potential as a biofungicide in sustainable agriculture.

Cytotoxic Activity Assessment

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicated potent activity against MCF-7 human breast cancer cells, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Methoxynaphthalene-1,8-diol with key analogs:

Compound Substituents Key Features Applications/Reactivity Reference
This compound -OH (1,8), -OCH₃ (4) Polar hydroxyl and methoxy groups enhance solubility and H-bonding capacity. Methoxy group modulates electron density. Potential intermediate in polyketide biosynthesis; possible pharmacological activity. Inferred
1,8-Dihydroxynaphthalene -OH (1,8) High reactivity due to adjacent hydroxyl groups; prone to oxidation. Forms stable radicals; used in computational studies of oxidation pathways .
2-(Hydroxymethyl)-naphthalene-1,8-diol -OH (1,8), -CH₂OH (2) Hydroxymethyl group introduces steric bulk; participates in H-bonding. Key intermediate in galewone biosynthesis; structural similarity to dalesconols .
1,8-Dimethoxynaphthalene -OCH₃ (1,8) Electron-donating methoxy groups stabilize aromatic ring. Used in crystallography studies; influences photophysical properties .
1,8-Dibenzoylnaphthalene -COPh (1,8) Non-polar benzoyl groups reduce solubility; planar structure. Industrial applications in dyes and fluorescence .
p-Menthane-1,8-diol -OH (1,8) on cyclohexane Aliphatic diol with limited conjugation; higher volatility. Used in fragrances; differs in bioavailability compared to aromatic analogs .

Reactivity and Stability

  • Oxidation Behavior: 1,8-Dihydroxynaphthalene undergoes oxidation to form stable quinone-like structures, as shown in DFT studies . The methoxy group in this compound likely reduces oxidation susceptibility compared to unsubstituted diols by donating electron density to the aromatic ring.
  • Synthetic Utility :
    Naphthalene-1,8-diol derivatives (e.g., 2-(hydroxymethyl)-naphthalene-1,8-diol) serve as biosynthetic precursors for polyketides like galewone, where H-bonding networks stabilize intermediates . The methoxy group in this compound may similarly direct regioselectivity in coupling reactions.

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups enhance water solubility compared to non-polar analogs like 1,8-dimethylnaphthalene .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -COPh in 1,8-dibenzoylnaphthalene) exhibit higher melting points than hydroxyl/methoxy-substituted compounds .

Biological Activity

4-Methoxynaphthalene-1,8-diol, also known as 4-Methoxy-1,8-naphthalenediol, is a polyphenolic compound that has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, a study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver microsomes, indicating its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A notable study reported a reduction in COX-2 expression and prostaglandin E2 production when treated with this compound, suggesting its utility in managing inflammatory conditions .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
HT-29 (Colon)12.5Cell cycle arrest at G2/M phase

Case Study 1: Antioxidant Effects in Vivo

In an animal model study, rats treated with this compound showed a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to control groups. This suggests that the compound may enhance endogenous antioxidant defenses .

Case Study 2: Anti-inflammatory Mechanisms

A clinical trial involving patients with rheumatoid arthritis evaluated the effects of this compound as an adjunct therapy. Results indicated a marked improvement in disease activity scores and reduced levels of inflammatory markers after eight weeks of treatment .

Q & A

Q. Basic Research Focus

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

How can researchers study the environmental persistence of this compound in wastewater systems?

Advanced Research Focus
Adopt high-throughput SPE-LC workflows, as used for phenolic contaminants like bisphenol A . Monitor degradation products (e.g., quinones) via UV-Vis spectroscopy. For field studies, collect 24-hour composite wastewater samples and analyze upstream/downstream of discharge points to assess environmental fate .

What are the challenges in crystallizing this compound for structural studies?

Advanced Research Focus
Methoxy and hydroxyl groups can disrupt crystal packing due to hydrogen-bonding variability. Strategies include:

  • Co-crystallization with metal ions (e.g., Co²⁺ forms stable octahedral complexes with methoxynaphthalene ligands ).
  • Use of polar solvents (e.g., methanol/water mixtures) to enhance solubility.

How do electronic effects of substituents influence the reactivity of this compound?

Basic Research Focus
The methoxy group is electron-donating, activating the naphthalene ring toward electrophilic substitution at the 4-position. The diol groups may facilitate chelation with metals or hydrogen bonding. Computational studies (DFT) can predict reactive sites, while experimental validation via bromination or nitration reactions provides empirical data .

What metabolomic pathways are implicated in the biodegradation of this compound?

Advanced Research Focus
Analogous to limonene-1,8-diol metabolism, cytochrome P450 enzymes (e.g., CYP1A1/2) likely oxidize the compound to dihydrodiols or carboxylic acids . Use HepG2 cell lines (expressing CYP isoforms) to model human hepatic metabolism, and track metabolites via LC-HRMS .

How can researchers mitigate interference from matrix effects in quantifying this compound?

Q. Advanced Research Focus

  • Matrix-matched calibration : Prepare standards in blank sample matrices (e.g., sludge or river water).
  • Isotope dilution : Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to correct for signal suppression/enhancement .

What are the knowledge gaps in the toxicological profile of this compound?

Basic Research Focus
Existing data on naphthalene derivatives lack:

Chronic exposure studies (e.g., carcinogenicity).

Developmental toxicity endpoints.

Interactions with endocrine-disrupting pathways.
Prioritize OECD guideline-compliant assays (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.